RWJ 50271

LFA-1 ICAM-1 structure-activity relationship

RWJ 50271 (CAS 162112-37-0) is the definitive selective LFA-1/ICAM-1 antagonist for researchers demanding clean target deconvolution. Unlike broad-spectrum integrin inhibitors, its pyrazole-thiazole core delivers a rigorously validated selectivity fingerprint: no inhibition of Mac-1/ICAM-1, E-selectin, or VLA-4/VCAM-1 at concentrations up to 20 µM. Equivalent IC50 on human and murine NK cells ensures cross-species consistency, while validated oral dosing (50 mg/kg in DTH models) provides a reliable in vivo starting point. For laboratories requiring unambiguous LFA-1-specific readouts in immunological synapse, NK cell, or T-cell inflammation studies, this compound eliminates the confounding off-target liabilities common in less-characterized alternatives. Ideal lead scaffold for SAR optimization and negative control for multi-pathway inhibitor profiling.

Molecular Formula C18H17F3N4O2S
Molecular Weight 410.4 g/mol
Cat. No. B15606425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ 50271
Molecular FormulaC18H17F3N4O2S
Molecular Weight410.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)
InChIKeyHOFGTYCLOKDAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RWJ 50271: A Foundational, Orally Active LFA-1/ICAM-1 Inhibitor for Immunological Research


RWJ 50271 (CAS 162112-37-0) is a synthetic, small-molecule heterocycle belonging to the thiazole-based pyrazole carboxamide class. It functions as a selective inhibitor of the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), a critical protein-protein interaction governing leukocyte adhesion and immune cell trafficking [1]. Unlike broad-spectrum integrin antagonists, its molecular design provides a quantifiable selectivity profile that is essential for dissecting LFA-1-specific signaling pathways in inflammation and immunology .

The Risk of Class-Level Substitution: Why LFA-1/ICAM-1 Inhibitors Are Not Interchangeable with RWJ 50271


The LFA-1/ICAM-1 inhibitor landscape is fragmented by divergent pharmacophores, binding modes, and selectivity profiles that directly impact experimental reproducibility. Selecting a generic 'LFA-1 inhibitor' without precise quantitative differentiation introduces critical risks of cross-reactivity with other integrins (e.g., Mac-1, VLA-4), differential species potency, or uncharacterized cytotoxicity [1]. Unlike allosteric inhibitors like BIRT-377 or highly potent but structurally divergent candidates, the pyrazole-thiazole core of RWJ 50271 provides a well-characterized selectivity fingerprint—specifically, a lack of inhibition against Mac-1/ICAM-1, E-selectin, and VLA-4/VCAM-1 at concentrations up to 20 µM—that is essential for clean target deconvolution [2]. The absence of such data for many commercial analogs can lead to selection of a compound with unknown off-target liabilities, compromising study integrity.

RWJ 50271 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Intra-Series Potency: RWJ 50271 vs. Close Structural Analog Compound 5

Within the original SAR series, RWJ 50271 (Compound 4) demonstrates significantly superior inhibitory activity compared to its direct homolog, Compound 5. While both share the critical 3-CF3 phenyl and a hydroxyalkyl chain, the optimal propyl linker in RWJ 50271 confers a clear potency advantage [1].

LFA-1 ICAM-1 structure-activity relationship cell adhesion assay

Integrin Selectivity Profile: RWJ 50271 vs. Broad-Spectrum Integrin Inhibitors

A critical procurement differentiator is RWJ 50271's well-defined selectivity window. It exhibits no inhibitory effect on Mac-1/ICAM-1, sialyl Lewis X/E-selectin, or VLA-4/VCAM-1 mediated adhesion at concentrations up to 20 µM (4x its LFA-1 IC50), a specificity profile that is frequently uncharacterized for newer, more potent inhibitors [1].

integrin selectivity Mac-1 VLA-4 off-target profiling

Dual-Species Functional Activity in NK Cells

RWJ 50271 uniquely inhibits natural killer (NK) cell cytotoxicity in both human and murine systems, a functional endpoint that confirms on-target LFA-1/ICAM-1 antagonism and enables direct translation from in vitro to in vivo models . Many LFA-1 tools, particularly humanized antibody-based inhibitors, lack this murine cross-reactivity.

NK cell cytotoxicity species cross-reactivity immunology in vitro model

In Vivo Oral Proof-of-Concept: Delayed-Type Hypersensitivity (DTH) Model

RWJ 50271 provides validated oral in vivo activity from a single 50 mg/kg dose in a murine DTH model, significantly reducing footpad swelling by more than 50% . This established in vivo benchmark is a key differentiator from many other early LFA-1 small-molecule inhibitors that lack published in vivo PK/PD data.

oral bioavailability in vivo efficacy delayed-type hypersensitivity anti-inflammatory

Optimal Application Scenarios for RWJ 50271 Based on Evidenced Differentiation


LFA-1-Specific Signaling Studies Where Integrin Selectivity is Paramount

Researchers studying the specific contribution of LFA-1 to immunological synapse formation or intracellular signaling cascades should prioritize RWJ 50271 over broader-spectrum integrin inhibitors. Its proven lack of effect on Mac-1 and VLA-4 at up to 20 µM allows for clean interpretation of LFA-1-dependent phenotypes, avoiding the confounding effects common with less-characterized alternatives [1].

In Vitro to In Vivo Translational Immunology in Murine Models

RWJ 50271 is the optimal tool for projects investigating LFA-1 in NK cell biology or T-cell mediated inflammation that require a bridge from human cell-based assays to mouse disease models. Its equivalent IC50 on human and murine NK cells ensures target engagement consistency, while its validated oral dosing of 50 mg/kg in the DTH model provides a reliable starting point for in vivo efficacy studies [1].

SAR Backbone for Development of Next-Generation Thiazole-Based Antagonists

For medicinal chemistry groups seeking a validated starting point for LFA-1 antagonist optimization, RWJ 50271 (Compound 4) serves as the optimal lead from the initial thiazole series. Its superiority over direct analogs like Compound 5 and its well-defined selectivity window offer a benchmark for iterative structure-activity relationship (SAR) investigations [1].

Negative Control Profiling for Non-LFA-1 Adhesion Pathways in Multiplexed Adhesion Assays

Due to its documented inactivity against the Mac-1/ICAM-1, E-selectin, and VLA-4/VCAM-1 pathways, RWJ 50271 is an ideal negative control compound when profiling novel inhibitors that may have multi-pathway effects. Using it validates assay specificity at a concentration of up to 20 µM [1].

Technical Documentation Hub

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